molecular formula C15H10FN3OS B2563035 4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690246-26-5

4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2563035
CAS No.: 690246-26-5
M. Wt: 299.32
InChI Key: XPNSQZFQFBUNKA-UHFFFAOYSA-N
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Description

4-Fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a small-molecule compound featuring a benzamide core substituted with a fluorine atom at the para position, linked to a 3-phenyl-1,2,4-thiadiazole ring. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting receptors and enzymes involved in diseases such as cancer and neurological disorders. The fluorine atom enhances lipophilicity and metabolic stability, while the thiadiazole ring contributes to π-π stacking interactions and hydrogen bonding with biological targets .

Properties

IUPAC Name

4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-11(7-9-12)14(20)18-15-17-13(19-21-15)10-4-2-1-3-5-10/h1-9H,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNSQZFQFBUNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluoro group.

    Substitution: Substituted derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is C13H10FN3SC_{13}H_{10}FN_3S. The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the fluorine atom enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example, certain analogs have been tested against human breast cancer cell lines and have demonstrated potential in reducing cell viability through mechanisms such as DNA damage and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A study published in Pharmaceutical Research evaluated various thiadiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with a similar structure to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Screening

In another investigation reported in Cancer Letters, researchers synthesized several thiadiazole-based compounds and assessed their anticancer activities against different cancer cell lines. The findings revealed that specific derivatives could significantly inhibit tumor growth and induce apoptosis through mitochondrial pathways. The study concluded that further exploration into the structure-activity relationship could lead to the development of effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Receptor Binding and Selectivity

The pharmacological profile of this compound is influenced by substituents on the benzamide ring. Key comparisons with analogues include:

Adenosine Receptor Antagonists
  • N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437): Exhibits high adenosine A1 receptor affinity (Ki = 7 nM) but lower selectivity for A3 receptors. The hydroxyl group facilitates hydrogen bonding but may reduce metabolic stability .
  • N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) : Shows moderate A3 receptor affinity (Ki = 82 nM). The methoxy group enhances lipophilicity compared to hydroxyl but reduces polar interactions .
Antiproliferative Agents
  • 4-((4-Methylbenzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIa) : Demonstrated moderate HDAC8 inhibition (docking score: −8.4 kcal/mol) and antiproliferative activity against colon cancer cells (IC50 ~5 µg/mL). The methylbenzyloxy group enhances steric bulk, possibly limiting binding efficiency .
  • 4-((3-Nitrobenzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide (VIb) : The nitro group, a strong electron-withdrawing substituent, improved HDAC8 binding (−9.1 kcal/mol) but increased cytotoxicity, suggesting trade-offs between potency and selectivity .
  • 4-Fluoro Substitution : Fluorine’s moderate electron-withdrawing nature may optimize HDAC8 interactions while maintaining cellular viability, though direct data for this compound is pending.

Electronic and Steric Modifications

Chloro Analogues
Methoxy and Oxo Derivatives
  • 4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide: The 3-oxo group on the thiadiazole ring alters electronic properties, reducing aromaticity and possibly weakening π-π interactions with targets like adenosine receptors .

Biological Activity

4-Fluoro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure, featuring a fluorine atom and a thiadiazole ring, contributes to its potential therapeutic applications.

The synthesis of this compound typically involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. The introduction of the fluorine atom can be achieved via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF) .

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been evaluated for its efficacy against various bacterial strains. A study reported that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cell proliferation in several cancer cell lines. A notable study demonstrated that modifications in the thiadiazole structure could lead to enhanced antiproliferative activity against human colon adenocarcinoma and breast cancer cell lines .

Anticholinesterase Activity

In addition to antimicrobial and anticancer properties, some thiadiazole derivatives have been investigated for their anticholinesterase activity. This is particularly relevant for the development of treatments for Alzheimer's disease. Compounds similar to this compound have exhibited IC50 values in the nanomolar range, indicating potent inhibition of acetylcholinesterase .

Data Tables

Activity Type IC50 Value Reference
AntimicrobialVaries by strain
Anticancer (Colon CA)~92.4 µM
Anticholinesterase1.82 nM

Case Studies

  • Antimicrobial Efficacy : A series of experiments tested various thiadiazole derivatives against common bacterial pathogens. The results indicated that compounds structurally similar to this compound showed significant inhibition zones in agar diffusion assays.
  • Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that modifications in the benzamide moiety could enhance cytotoxicity. For example, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics used in clinical practice .
  • Neuroprotective Potential : A study focused on the neuroprotective effects of thiadiazole derivatives highlighted their potential as anti-Alzheimer agents due to their ability to inhibit acetylcholinesterase effectively. The compound's structural features were linked to its high affinity for the enzyme .

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